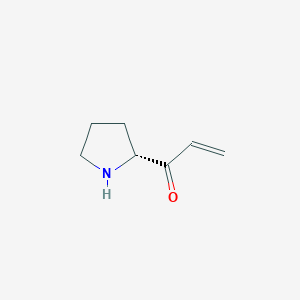

(R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one

Description

Significance of Chiral Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Chiral nitrogen heterocycles are fundamental building blocks in the fields of synthetic and medicinal chemistry. organic-chemistry.org These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure and possess a stereocenter, are ubiquitous in nature and form the core scaffolds of a vast array of biologically active molecules. nih.gov It is estimated that over half of all FDA-approved pharmaceuticals contain a nitrogen heterocycle, underscoring their profound impact on human health. organic-chemistry.org

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a particularly privileged structural motif. nih.gov Its prevalence is attributed to its conformational rigidity, which allows for precise spatial orientation of substituents, and its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes in biological systems. sigmaaldrich.com Consequently, chiral pyrrolidine derivatives are integral components of numerous natural products, pharmaceuticals, and are widely employed as chiral catalysts and auxiliaries in asymmetric synthesis.

The α,β-Unsaturated Carbonyl Moiety: A Versatile Synthon in Organic Transformations

The α,β-unsaturated carbonyl group, also known as an enone or enal, is one of the most versatile and widely utilized functional groups in organic synthesis. This moiety is characterized by a carbon-carbon double bond conjugated to a carbonyl group. This conjugation results in a unique electronic distribution, rendering the molecule electrophilic at two key positions: the carbonyl carbon and the β-carbon.

This dual electrophilicity allows α,β-unsaturated carbonyl compounds to participate in a wide range of chemical transformations. Nucleophiles can attack the carbonyl carbon in a 1,2-addition, or they can add to the β-carbon in a conjugate (or Michael) addition. The latter is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the enone system can be finely tuned by the nature of the substituents on the double bond and the carbonyl group, making it a highly adaptable synthon for the construction of complex molecules.

Confluence of Chirality and Enone Reactivity: The Unique Position of (R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one

This compound occupies a unique and strategic position in the landscape of organic synthesis. This molecule elegantly marries the stereochemical information inherent in the (R)-pyrrolidine ring with the versatile reactivity of the α,β-unsaturated carbonyl moiety. The chiral center at the 2-position of the pyrrolidine ring is directly adjacent to the acryloyl group, which is expected to exert a significant influence on the stereochemical outcome of reactions involving the enone.

The proximity of the chiral center can direct the approach of incoming nucleophiles to one of the two faces of the planar enone system, leading to the formation of new stereocenters with a high degree of control. This makes this compound a potentially powerful chiral building block and a valuable substrate for asymmetric transformations. For instance, in Michael additions, the stereochemistry of the product will be dictated by the inherent chirality of the starting material. Furthermore, the pyrrolidine nitrogen can act as a coordinating site for metal catalysts or as a basic site, further modulating the reactivity of the enone system.

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its structural features suggest significant potential in asymmetric synthesis. The following tables provide illustrative data for closely related compounds, highlighting the typical physical and spectroscopic properties of chiral pyrrolidine derivatives and α,β-unsaturated ketones.

Table 1: Representative Physical Properties of Chiral Pyrrolidine Derivatives (Note: Data is for illustrative purposes and represents typical values for related compounds, not necessarily for this compound itself.)

| Property | Representative Value |

| Molecular Weight | ~100 - 250 g/mol |

| Boiling Point | ~150 - 250 °C (at atmospheric pressure) |

| Density | ~0.9 - 1.1 g/cm³ |

| Optical Rotation | Varies depending on the specific compound and solvent |

Table 2: Representative Spectroscopic Data for α,β-Unsaturated Ketones (Note: Data is for illustrative purposes and represents typical values for related compounds, not necessarily for this compound itself.)

| Spectroscopic Technique | Characteristic Signal |

| ¹H NMR | Vinylic protons (δ 5.5-7.5 ppm), α-protons (δ 6.0-6.5 ppm), β-protons (δ 6.5-7.5 ppm) |

| ¹³C NMR | Carbonyl carbon (δ 190-220 ppm), β-carbon (δ 120-150 ppm), α-carbon (δ 120-150 ppm) |

| IR Spectroscopy | C=O stretch (1650-1685 cm⁻¹), C=C stretch (1600-1640 cm⁻¹) |

| UV-Vis Spectroscopy | π→π* transition (200-250 nm) |

Historical Context and Evolution of Chiral Pyrrolidine-Based Scaffolds in Asymmetric Synthesis

The use of chiral pyrrolidine-based scaffolds in asymmetric synthesis has a rich history, with the amino acid L-proline playing a pivotal role. In the early 1970s, the Hajos-Parrish-Eder-Sauer-Wiechert reaction demonstrated the ability of proline to catalyze intramolecular aldol (B89426) reactions with high enantioselectivity. nih.gov This seminal work laid the foundation for the field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations.

The resurgence of interest in proline and its derivatives in the early 2000s, spearheaded by the work of List, Barbas, and MacMillan, led to a rapid expansion of the field. nih.gov It was discovered that proline and other chiral pyrrolidine-based catalysts could effectively catalyze a wide range of asymmetric reactions, including aldol reactions, Mannich reactions, and Michael additions. nih.gov The development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi further broadened the scope of pyrrolidine-based organocatalysis. nih.gov This evolution has provided chemists with a powerful and versatile toolkit for the enantioselective synthesis of complex molecules, and the development of novel chiral pyrrolidine-based synthons like this compound is a direct continuation of this important legacy.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-[(2R)-pyrrolidin-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2/t6-/m1/s1 |

InChI Key |

QYYPYISHAUTXJE-ZCFIWIBFSA-N |

Isomeric SMILES |

C=CC(=O)[C@H]1CCCN1 |

Canonical SMILES |

C=CC(=O)C1CCCN1 |

Origin of Product |

United States |

Advanced Reactivity and Transformation Pathways of R 1 Pyrrolidin 2 Yl Prop 2 En 1 One

Reactivity of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone, or enone, is a classic Michael acceptor, characterized by electrophilic sites at both the carbonyl carbon and the β-vinylic carbon. libretexts.org The presence of the pyrrolidine (B122466) nitrogen atom, which can donate its lone pair into the conjugated system, modulates the reactivity of the enone, forming a vinylogous amide or enaminone system. This electron donation can influence the regioselectivity of nucleophilic attacks.

The primary mode of reaction for the enone system is the conjugate addition, or Michael reaction, where nucleophiles add to the β-carbon of the carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com This 1,4-addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

In the context of (R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one, the reaction involves the attack of a nucleophile on the terminal carbon of the prop-2-en-1-one moiety. The stereochemistry of the (R)-pyrrolidine ring is expected to induce facial selectivity in the approach of the nucleophile, leading to the diastereoselective formation of the adduct. A variety of nucleophiles, including organometallics (like organocuprates), enolates, amines, and thiols, are known to participate in conjugate additions. masterorganicchemistry.comyoutube.com The mechanism proceeds through the formation of an enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com

Chiral pyrrolidine-based organocatalysts are frequently used to achieve high stereoselectivity in Michael additions. nih.gov While direct studies on this compound as a substrate are not extensively documented, the principles of asymmetric Michael additions using similar chiral scaffolds are well-established. For instance, pyrrolidine-based catalysts effectively facilitate the addition of ketones to nitroolefins with excellent stereoselectivity. nih.gov

Table 1: Representative Michael Additions on α,β-Unsaturated Systems Catalyzed by Pyrrolidine Derivatives This table presents examples from the literature on analogous systems to illustrate the principle of Michael additions involving pyrrolidine scaffolds.

| Nucleophile (Michael Donor) | Michael Acceptor | Pyrrolidine Catalyst/Substrate | Product Type | Stereoselectivity (dr, ee) |

| Cyclohexanone | β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | γ-Nitrocarbonyl | >99:1 dr, >99% ee |

| Acetone | β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | γ-Nitrocarbonyl | 93:7 dr, 98% ee |

| 1,3-Dicarbonyl Compounds | Activated Allylic Bromides | Chiral Pyrrolidinyl Sulfonamide | Functionalized Alkene | High enantioselectivity |

| Pyrazolin-5-one | Arylideneacetones | Cinchona Alkaloid-derived Primary Amine | Pyrazolone derivative | Good to excellent ee |

Data sourced from analogous systems reported in the literature to demonstrate the potential reactivity. nih.govresearchgate.netbeilstein-journals.org

The electron-deficient double bond of the enone system in this compound makes it an excellent dipolarophile for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. researchgate.net These reactions are highly efficient for constructing five-membered heterocyclic rings. researchgate.netmdpi.com

A prominent example is the [3+2] cycloaddition with azomethine ylides, which are nitrogen-based 1,3-dipoles. The reaction between an azomethine ylide and the enone moiety of the target compound would yield a new, complex pyrrolidine-containing polycyclic structure. nih.gov The generation of azomethine ylides can be achieved in situ from various precursors, such as the decarboxylation of α-amino acids. nih.gov The inherent chirality of the (R)-pyrrolidine ring is expected to direct the stereochemical outcome of the cycloaddition, affording specific diastereomers. General approaches to bicyclic fused pyrrolidines via [3+2] cycloaddition have been developed, highlighting the utility of this reaction. nih.govacs.org

Other pericyclic reactions, such as the Diels-Alder ([4+2] cycloaddition) and photochemical [2+2] cycloadditions, are also characteristic of enone systems. wikipedia.orglibretexts.org In a Diels-Alder reaction, the enone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org Photochemical [2+2] cycloadditions with alkenes are a key method for synthesizing four-membered cyclobutane (B1203170) rings and proceed through a stepwise diradical intermediate. wikipedia.org

Table 2: Examples of Cycloaddition Reactions with Enone Systems This table provides illustrative examples of cycloaddition reactions involving enone-type dipolarophiles.

| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Product |

| [3+2] Cycloaddition | Azomethine Ylide | Endocyclic Electron-Deficient Alkene | Bicyclic Fused Pyrrolidine |

| [3+2] Cycloaddition | N-Benzyl-C-(diethoxyphosphoryl)nitrone | Dimethyl Maleate | Functionalized Isoxazolidine |

| [4+2] Diels-Alder | Conjugated Diene | α,β-Unsaturated Ketone | Functionalized Cyclohexene |

| [2+2] Photocycloaddition | Alkene | Cyclic Enone | Cyclobutane Ring |

Data compiled from literature describing analogous cycloaddition reactions. mdpi.comnih.govwikipedia.orglibretexts.org

The enone functionality can undergo selective reduction at either the carbon-carbon double bond or the carbonyl group. Catalytic hydrogenation, for example, can reduce the C=C bond to yield the corresponding saturated ketone, while leaving the carbonyl group intact. Dissolving metal reductions, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), are also effective for the selective reduction of the α,β-double bond of enones. youtube.com Conversely, hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically favor 1,2-reduction of the carbonyl group to produce an allylic alcohol, especially at low temperatures.

The oxidation of the enone moiety is less common but can be achieved under specific conditions. For example, methods exist for the oxidation of α,β-enones to 1,4-enediones using reagents like palladium(II) hydroxide (B78521) on carbon with a suitable oxidant. organic-chemistry.org The allylic position of the enone can also be a site for oxidation.

Transformations Involving the Chiral Pyrrolidine Moiety

The pyrrolidine ring itself is a key site for chemical modification, offering opportunities for N-functionalization and derivatization at its stereogenic centers.

The nitrogen atom of the pyrrolidine ring is a secondary amine and thus possesses nucleophilic and basic properties. nih.gov This makes it a prime location for a variety of chemical transformations. It can be readily N-alkylated, N-acylated, or N-arylated using appropriate electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding N-acyl derivative. Reductive amination is another common strategy to introduce substituents at the nitrogen position. Given that the nitrogen lone pair participates in conjugation with the enone system (forming a vinylogous amide), its reactivity might be somewhat attenuated compared to a simple secondary amine. However, it remains a key handle for structural diversification. nih.gov

The (R)-configuration at the C2 position of the pyrrolidine ring is a crucial feature of the molecule. The hydrogen atom at this position is adjacent to both the nitrogen atom and the vinyl ketone group, making it potentially acidic and susceptible to deprotonation and subsequent functionalization, although this could risk epimerization.

More commonly, derivatization involves the other carbon atoms of the ring. For example, oxidation at the C5 position (δ-position) of a pyrrolidine ring can lead to the formation of a lactam (a cyclic amide), a common structural motif in biologically active molecules. organic-chemistry.orgnih.gov This transformation can be achieved using various oxidizing agents, including electrochemical methods. organic-chemistry.org It has been shown that the oxidation of 2-substituted pyrrolidines can lead to the formation of the corresponding pyrrolidin-2-one. rsc.org Furthermore, methods for synthesizing enantioenriched 2,2-disubstituted pyrrolidines via ring contraction of larger heterocyclic precursors have been developed, showcasing advanced strategies for modifying the pyrrolidine core. nih.gov

Cascade and Tandem Reactions Utilizing this compound as a Substrate

Cascade and tandem reactions, which involve the sequential formation of multiple chemical bonds in a single operation, are powerful tools in organic synthesis for building molecular complexity efficiently. The bifunctional nature of This compound , containing both a nucleophilic secondary amine (after potential deacylation or as part of a catalytic cycle) and an electrophilic Michael acceptor, makes it a prime candidate for such processes.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly convergent approach to complex molecules. While specific MCRs involving the direct use of This compound as a substrate are not prominently reported, the reactivity of the N-acryloyl and pyrrolidine moieties allows for hypothetical MCR designs.

For instance, the acrylamide (B121943) functionality can act as a competent Michael acceptor. In a hypothetical MCR, an organometallic reagent could first add to the β-position of the double bond. The resulting enolate could then be trapped by an electrophile, or the chiral pyrrolidine backbone could direct subsequent stereoselective transformations.

Research on related systems, such as the synthesis of pyrrolidines via MCRs, highlights the utility of the pyrrolidine scaffold in complex reactions. mdpi.com For example, a three-component reaction involving an aldehyde, an aminomalonate, and a nitro-alkene can lead to highly substituted pyrrolidines. mdpi.com While not directly using the target compound, this demonstrates the principle of assembling the core structure in a multi-component fashion. The inherent chirality of This compound would be valuable in MCRs designed to establish new stereocenters.

The Ugi and Passerini reactions are classic examples of MCRs. While typically employing isocyanides, aldehydes, amines, and carboxylic acids, variations could potentially incorporate the acrylamide moiety of This compound . For example, the pyrrolidine nitrogen, if liberated or participating through a different mechanism, could act as the amine component in an Ugi-type reaction.

| MCR Type | Potential Reactants with this compound | Potential Product Class | Key Reaction Principle |

| Ugi-type | Isocyanide, Carbonyl Compound, Carboxylic Acid | Complex Peptidomimetic Scaffolds | Formation of an α-acylamino amide from an imine and an isocyanide. |

| Michael-Addition Initiated MCR | Nucleophile (e.g., Grignard), Electrophile (e.g., Alkyl Halide) | Functionalized Pyrrolidine Derivatives | Sequential Michael addition and electrophilic trapping. |

Sequential and cooperative catalysis represent sophisticated strategies where multiple catalytic cycles operate in concert to produce a final product from simple precursors. The chiral pyrrolidine framework of This compound is reminiscent of the widely used proline-based organocatalysts.

Sequential Catalysis: A plausible sequential catalytic process would involve an initial metal-catalyzed reaction on the acrylamide moiety, followed by an organocatalytic transformation directed by the pyrrolidine ring. For example, a palladium-catalyzed allylic substitution could be followed by an enamine- or iminium-catalyzed cyclization. Research by Trost and colleagues on sequential Ru-Pd catalysis for the synthesis of N- and O-heterocycles, while not using our target molecule, exemplifies the power of using two different metal catalysts in one pot to achieve complex transformations. nih.gov

Cooperative Catalysis: In cooperative catalysis, two catalysts work simultaneously on different parts of the substrate(s) to enable a transformation that is not possible with either catalyst alone. The N-acryloylpyrrolidine structure is well-suited for this approach. A Lewis acid could activate the acrylamide group, rendering it more electrophilic for a Michael addition, while a Brønsted base co-catalyst activates the nucleophile.

Studies on proline-derived tetraamine (B13775644) catalysts for asymmetric Michael additions demonstrate how the chiral pyrrolidine scaffold can be elaborated to create a highly effective cooperative catalytic system. rsc.org In these cases, the proline derivative acts as the catalyst rather than the substrate. However, it underscores the potential for the chiral pyrrolidine in This compound to act as a directing group in a substrate-controlled cooperative catalytic reaction. For instance, a metal catalyst could coordinate to the amide oxygen, while the pyrrolidine nitrogen, acting as a Lewis base, could interact with another reactant.

The table below outlines a representative cooperative catalysis system from the literature that, while not using the specified substrate, illustrates the principles that could be applied.

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| C2-symmetric proline-derived tetraamine | Asymmetric Michael Addition | Cyclohexanone, trans-Chalcone | Substituted 1,5-dicarbonyl compound | 95 | 93 | rsc.org |

| L-Proline-derived Chiral Ionic Liquid | Asymmetric Michael Addition | Cyclohexanone, trans-β-Nitrostyrene | Chiral nitroalkane | up to 98 | up to 97 | mdpi.com |

These examples of proline-derived catalysts in asymmetric Michael additions highlight the potential of the chiral pyrrolidine motif to induce high stereoselectivity in cascade reactions. mdpi.comrsc.org The acrylamide functionality in This compound serves as an ideal Michael acceptor for such transformations, suggesting its utility as a chiral building block in complex, stereocontrolled synthetic sequences.

Applications of R 1 Pyrrolidin 2 Yl Prop 2 En 1 One As a Chiral Synthon and Scaffold

Role as a Chiral Building Block in the Synthesis of Complex Molecules

The inherent chirality and functional handles of (R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one make it a valuable synthon for constructing elaborate molecules with precise three-dimensional arrangements. The pyrrolidine (B122466) scaffold is a key feature in many biologically active compounds and serves as a reliable starting point for asymmetric synthesis. nih.gov

The chiral pyrrolidine framework is a cornerstone in the synthesis of a wide array of complex heterocyclic systems. nih.gov The reactivity of the acryloyl group in this compound, particularly its susceptibility to conjugate addition, allows for the introduction of various substituents, leading to diverse and highly functionalized pyrrolidine derivatives. These derivatives can then undergo further transformations, such as cyclization reactions, to form more complex polycyclic structures.

For instance, the pyrrolidine ring can be incorporated into multi-ring systems through reactions like [3+2] cycloadditions, where iminium intermediates derived from pyrrolidine precursors react with other components to form new rings. researchgate.net Methodologies such as ring-closing metathesis (RCM) have been successfully employed to synthesize optically active fused and bridged bicyclic systems containing the pyrrolidine core, such as indolizidines and quinolizidines, starting from appropriately functionalized L-proline derivatives. nih.gov The development of continuous flow protocols enables the rapid and scalable production of α-chiral pyrrolidine libraries, showcasing the scaffold's utility in generating chemical diversity. rsc.org

Research has demonstrated the synthesis of various heterocyclic structures built upon the pyrrolidine motif:

Bispirocyclopentene pyrazolones: Synthesized via a relay catalytic system involving a chiral pyrrolidinopyridine, these complex spirocyclic compounds have shown potential as phosphodiesterase 1 (PDE1) inhibitors. nih.gov

Pyrrolidin-2-ones: A photoinduced, organocatalyzed three-component cyclization has been developed to produce substituted pyrrolidin-2-ones. rsc.org

Indolines: Directed evolution of cytochrome P411 has enabled the enzymatic synthesis of chiral indolines through intramolecular C(sp3)-H amination of aryl azide (B81097) precursors. escholarship.org

Polycyclic alkaloids containing pyrrolidine and pyrrolidinone motifs are frequent targets in total synthesis. nih.gov The chiral integrity of synthons derived from the "chiral pool," such as L-proline, is crucial for these efforts. The (R)-pyrrolidine structure is a key component of many natural alkaloids, including those from the Stemona and batzelladine families. nih.gov

Synthetic strategies often leverage pyrrole (B145914) and pyrrolidine scaffolds to access these complex natural product frameworks. nih.gov For example, the synthesis of ruspolinone (B1198309) and related (nor)hygrine-type pyrrolidine alkaloids has been extensively studied, starting from proline derivatives. researchgate.net The versatility of the pyrrolidine ring allows it to be a central building block in the assembly of these intricate molecules.

| Natural Product Class | Relevant Pyrrolidine Scaffold Application | Key Synthetic Strategy |

| Alkaloids (Aspidosperma, Stemona) | Used as a foundational chiral building block for the polycyclic core. nih.gov | Exploitation of pyrrole and pyrrolidine derivatives to construct the target frameworks. nih.gov |

| (Nor)hygrine-type Alkaloids | Serves as the core structure for compounds like ruspolinone. researchgate.net | Various synthetic routes starting from proline and its derivatives. researchgate.net |

| Decalin-containing Tetramic Acids | Forms the pyrrolidine-2-one portion of the molecule, often fused to other ring systems. researchgate.net | Biosynthesis often involves polyketide synthase-nonribosomal synthetase (PKS-NRPS) hybrid enzymes. researchgate.net |

Precursor for the Development of Novel Chiral Catalysts and Ligands

The rigid, stereodefined structure of the pyrrolidine ring makes it a privileged scaffold for creating chiral catalysts and ligands. nih.govnih.gov The this compound molecule can serve as a modifiable precursor, where the acryloyl group provides a reactive site for elaboration into more complex catalytic structures.

Since the rise of organocatalysis, chiral pyrrolidines have become a dominant class of catalysts, capable of promoting a wide range of enantioselective transformations. nih.gov Many of these catalysts are derived from proline and feature modifications at the 2-position to create a specific steric and electronic environment that controls the stereochemical outcome of a reaction.

The synthesis of new pyrrolidine-based organocatalysts is an active area of research. nih.govresearchgate.net For example, new catalysts with bulky substituents at the C2 position have been synthesized from chiral imines and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov The general strategy involves creating a sterically demanding environment around the catalytically active nitrogen atom of the pyrrolidine. The acryloyl group of this compound could be readily modified, for example, via Michael addition, to introduce such bulky groups.

Table of Representative Pyrrolidine-Based Organocatalysts and Their Applications

| Catalyst Type | Synthetic Origin | Application | Stereoselectivity Achieved |

|---|---|---|---|

| cis-2,5-disubstituted pyrrolidines | Described as a novel class of organocatalysts. rsc.org | Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org | Up to >99% ee. rsc.org |

| Pyrrolidine-based pyridinium (B92312) ionic liquids | Prepared from (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine. nih.gov | Asymmetric construction of quaternary carbon centers. nih.gov | Not specified. |

| Bulky C2-substituted pyrrolidines | Synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. nih.gov | Michael addition of aldehydes to nitroolefins. nih.gov | Up to 85% ee. nih.gov |

| Pyrrolidinyl-camphor bifunctional catalysts | Derived from proline or 4-hydroxyproline. nih.gov | Synergistic activation of nucleophile and electrophile via enamine and hydrogen bonding. nih.gov | Not specified. |

Beyond organocatalysis, the chiral pyrrolidine scaffold is essential for designing ligands for asymmetric metal-catalyzed reactions. researchgate.net These ligands coordinate to a metal center, and the chiral environment of the ligand dictates the stereoselective outcome of the catalyzed transformation.

Recent advances include the development of chiral PNNP ligands with a pyrrolidine backbone for iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net In another example, a relay catalytic system combining silver acetate (B1210297) with a modified chiral pyrrolidinopyridine was used for the cycloisomerization/(2+3) cycloaddition of enynamides. nih.gov The synthesis of these ligands often involves multi-step sequences starting from simple chiral pyrrolidine precursors. The functional group on this compound provides a convenient anchor point for building the complex phosphine (B1218219) or pyridine (B92270) moieties required for metal coordination.

| Metal | Ligand Type | Application |

| Iron | Chiral N2P2 macrocycles. researchgate.net | Asymmetric transfer hydrogenation of ketones. |

| Iron | Chiral hexamethyl-1,1′-spirobiindane-based bisoxazoline ligands. mdpi.com | Asymmetric Si‒H insertions of α-diazoesters. mdpi.com |

| Silver | Modified chiral pyrrolidinopyridine (PPY). nih.gov | Relay catalytic cycloisomerization/(2+3) cycloaddition of enynamides. nih.gov |

| Ruthenium | Tethered Ru(II) catalysts with pyrrolidine-based ligands. researchgate.net | Asymmetric transfer and pressure hydrogenation of ketones. |

Fabrication of Chiral Functional Materials and Frameworks

The application of chiral pyrrolidine building blocks extends to the field of materials science. By incorporating these chiral units into larger structures, it is possible to create functional materials with unique properties, such as chiral recognition capabilities or the ability to catalyze reactions in a heterogeneous system.

One approach involves synthesizing chiral hybrid materials through a sol-gel process. nih.gov For example, a chiral pyrrolidine derivative can be functionalized with siloxane groups and then co-condensed with other silica (B1680970) precursors. This method has been used to create a non-ordered mesoporous chiral hybrid material (HybPyr) where the pyrrolidine units are integrated into the silica framework. nih.gov These materials have been tested as catalysts for asymmetric Michael additions. nih.gov

Another strategy is to graft chiral pyrrolidine monomers onto polymer supports. nih.gov This heterogenization of chiral organocatalysts is highly desirable for industrial applications as it simplifies catalyst recovery, reuse, and regeneration, thereby reducing costs. nih.gov The vinyl group in this compound makes it a suitable monomer for such polymerization or grafting approaches to create chiral functional polymers and surfaces.

Incorporation into Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs)

Information not available.

Chiral Stationary Phases for Chromatographic Separations

Information not available.

Computational and Theoretical Investigations of R 1 Pyrrolidin 2 Yl Prop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular orbitals, charge distribution, and energetic properties. These calculations help in predicting how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, energies, and other physical properties. dntb.gov.uaepstem.net For (R)-1-(pyrrolidin-2-yl)prop-2-en-1-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict its most stable three-dimensional conformation. mdpi.comnih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Carbonyl double bond | ~1.23 Å |

| C-N Bond Length | Amide C-N bond | ~1.36 Å |

| C=C Bond Length | Vinyl double bond | ~1.34 Å |

| N-Cα-C=O Dihedral Angle | Rotation around the amide bond | ~180° (trans-amide) |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.com

For this compound, an α,β-unsaturated amide, FMO analysis reveals distinct reactive sites:

LUMO (Electrophilicity): The LUMO is predominantly localized over the α,β-unsaturated carbonyl system. Specifically, the largest orbital coefficient is typically found on the β-carbon of the vinyl group. This indicates that the β-carbon is the primary electrophilic site, making the molecule a classic Michael acceptor, susceptible to nucleophilic attack. pku.edu.cnnih.gov

HOMO (Nucleophilicity): The HOMO is generally distributed across the molecule, with significant contributions from the lone pair on the pyrrolidine (B122466) nitrogen atom and the π-system of the C=C double bond. The nitrogen atom's lone pair makes it a potential nucleophilic and basic center. nih.govyoutube.com

Table 2: Predicted Reactive Sites of this compound from FMO Analysis.

| Orbital | Primary Site | Predicted Reactivity |

|---|---|---|

| LUMO | β-Carbon | Electrophilic (accepts nucleophiles, e.g., in Michael addition) |

| HOMO | Nitrogen Atom | Nucleophilic / Basic (donates electrons, e.g., in protonation) |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.net MEP maps are color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would reveal:

Negative Potential (Red): The most electron-rich area is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.compsu.edu This site is the most favorable for interactions with electrophiles or for forming hydrogen bonds.

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms, particularly those on the vinyl group and the α-carbon of the pyrrolidine ring.

Neutral/Intermediate Potential (Green/Yellow): The carbon backbone and the less polarized regions of the pyrrolidine ring would show intermediate potential.

Table 3: Summary of MEP Analysis for this compound.

| MEP Region | Location | Chemical Implication |

|---|---|---|

| Most Negative | Carbonyl Oxygen | Site for electrophilic attack and hydrogen bond accepting. |

| Most Positive | Vinyl and α-Hydrogens | Potential sites for interaction with nucleophiles. |

| Neutral | Alkyl portions of the pyrrolidine ring | Relatively non-polar and less reactive regions. |

Mechanistic Elucidation of Transformations Involving this compound

Computational methods are instrumental in mapping the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the TS is crucial for understanding reaction kinetics, as the energy of the TS relative to the reactants defines the activation energy barrier. nih.govrsc.org

For reactions involving this compound, such as a Michael addition, computational chemists can model the entire reaction pathway. nih.gov This involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting them. A true TS is confirmed by frequency calculations, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on similar systems, like the Michael addition of nitromethane (B149229) to coumarin (B35378) derivatives to form pyrrolidine rings, have shown that such cyclization steps can have low energy barriers, making the reactions facile. rsc.orgresearchgate.net

Table 4: Hypothetical Energy Profile for a Michael Addition to this compound.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0 (Reference) |

| Transition State (TS) | Nucleophile attacking the β-carbon | +20 to +60 (Activation Barrier) |

| Product | Adduct | -10 to -50 (Exothermic Reaction) |

One of the most powerful applications of computational chemistry is in predicting and explaining the stereoselectivity of reactions. The "(R)" stereocenter at the C-2 position of the pyrrolidine ring in this compound can direct the stereochemical course of reactions at other sites, such as the prochiral β-carbon.

When a nucleophile attacks the double bond, it can do so from one of two faces (Re or Si), potentially leading to two different diastereomeric products. The existing (R)-stereocenter creates a chiral environment that makes these two pathways energetically non-equivalent.

Computational analysis can rationalize the observed stereochemical outcome by:

Modeling the two possible transition states (e.g., TS-A leading to Diastereomer A, and TS-B leading to Diastereomer B).

Calculating the energies of these competing transition states.

Applying the Curtin-Hammett principle, which states that the product ratio is determined by the difference in the free energies of the transition states (ΔΔG‡). The pathway with the lower energy transition state will be faster and yield the major product.

This analysis can reveal the subtle steric and electronic interactions (e.g., steric hindrance from the pyrrolidine ring) that favor one approach over the other, thus controlling the stereochemistry of the product.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools to predict and understand the spectroscopic properties of molecules, providing insights that complement experimental data. For a chiral molecule like this compound, theoretical calculations can elucidate the relationship between its three-dimensional structure and its spectral signatures. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for these predictions. researchgate.netnih.govnih.gov These methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis and Circular Dichroism).

However, a thorough review of the scientific literature reveals a significant gap in the computational investigation of this compound. While general methods for the theoretical prediction of spectroscopic properties are well-established, specific studies and detailed simulated data for this particular compound are not publicly available. The following sections outline the principles of how such theoretical predictions are typically performed, while noting the absence of specific published data for the title compound.

Simulated NMR Chemical Shifts and Coupling Constants

The prediction of NMR spectra through computational methods involves calculating the magnetic shielding tensors of the nuclei within a molecule. researchgate.netrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose, often in conjunction with DFT. mdpi.comnih.gov Calculations are typically performed on the optimized geometry of the molecule. For a comprehensive analysis, it is common to calculate the NMR properties for various stable conformers of the molecule and then to obtain a Boltzmann-averaged spectrum based on their relative energies. nih.gov

These calculations can provide theoretical values for both ¹H and ¹³C chemical shifts, as well as spin-spin coupling constants (J-couplings). researchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. mdpi.com Comparing calculated chemical shifts with experimental data can help in the structural elucidation and conformational analysis of molecules. researchgate.net

Simulated NMR Data for this compound

Despite the availability of these powerful computational methods, specific theoretical studies providing simulated NMR chemical shifts and coupling constants for this compound have not been reported in the peer-reviewed literature. Therefore, a data table of simulated NMR parameters cannot be provided at this time.

Vibrational Spectroscopy (IR/Raman) Simulations

Theoretical vibrational spectroscopy involves the calculation of the normal modes of vibration of a molecule. nih.govnih.gov By performing a frequency calculation on the optimized molecular geometry, one can obtain the harmonic vibrational frequencies. nih.gov These frequencies correspond to the energies of the vibrational transitions and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net

The intensities of the IR bands are related to the change in the dipole moment during a vibration, while Raman intensities depend on the change in the polarizability. aps.orgfrontiersin.org Computational methods can predict these intensities, aiding in the interpretation of the experimental spectra. It is a common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. scirp.org

Simulated Vibrational Data for this compound

As with NMR data, there is a lack of published computational studies on the vibrational spectra of this compound. Consequently, no data table of simulated IR and Raman frequencies and intensities can be presented.

Electronic Absorption (UV-Vis) and Chiroptical (e.g., Circular Dichroism) Spectra

The simulation of electronic spectra, such as UV-Vis and Circular Dichroism (CD), is typically carried out using TD-DFT. nih.govrespectprogram.org These calculations provide information about the electronic transitions from the ground state to various excited states. For each transition, the excitation energy (corresponding to the absorption wavelength), the oscillator strength (related to the intensity of UV-Vis absorption), and the rotatory strength (determining the sign and intensity of CD bands) are calculated. researchgate.netdtic.mil

For chiral molecules like this compound, the prediction of the CD spectrum is particularly valuable as it is highly sensitive to the molecule's stereochemistry. respectprogram.orgrsc.orgnih.gov The calculated CD spectrum can be compared with the experimental spectrum to determine the absolute configuration of a chiral compound. nih.gov The accuracy of these predictions depends on factors such as the choice of functional, basis set, and the inclusion of solvent effects. nih.gov

Simulated Electronic and Chiroptical Data for this compound

There are no specific published TD-DFT or other ab initio calculations detailing the predicted UV-Vis or Circular Dichroism spectra for this compound. As a result, a data table of simulated electronic transitions, oscillator strengths, and rotatory strengths is not available.

Advanced Spectroscopic and Diffraction Based Characterization of R 1 Pyrrolidin 2 Yl Prop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one. Through a combination of one-dimensional and two-dimensional techniques, it is possible to map the complete atomic connectivity and ascertain the compound's stereochemistry.

High-Resolution One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The presence of a chiral center at the C2 position of the pyrrolidine (B122466) ring renders the adjacent methylene (B1212753) protons (at C3 and C5) diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals with complex splitting patterns. psu.edu

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct regions for the acryloyl group and the pyrrolidine ring. The three vinyl protons of the acryloyl group will exhibit characteristic chemical shifts and coupling constants (J-values) typical for a terminal alkene. The protons on the pyrrolidine ring, particularly the methine proton at the chiral center (C2-H), would be coupled to the neighboring protons. The N-H proton of the secondary amide is expected to appear as a broad singlet, though its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, showing signals for each unique carbon atom. Key signals include the carbonyl carbon of the amide, the two sp²-hybridized carbons of the vinyl group, and the four sp³-hybridized carbons of the pyrrolidine ring.

The following table summarizes the predicted chemical shifts for this compound. These values are estimates based on data from structurally related compounds such as pyrrolidinones and acrylamides. mdpi.comchemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~165-170 |

| Vinyl CH | ~6.1-6.4 (dd) | ~128-132 |

| Vinyl CH₂ (trans to CH) | ~5.6-5.8 (dd) | ~125-128 |

| Vinyl CH₂ (cis to CH) | ~5.5-5.7 (dd) | ~125-128 |

| Pyrrolidine C2-H | ~4.4-4.7 (m) | ~58-62 |

| Pyrrolidine C3-H₂ | ~1.9-2.2 (m) | ~28-32 |

| Pyrrolidine C4-H₂ | ~1.8-2.1 (m) | ~23-27 |

| Pyrrolidine C5-H₂ | ~3.3-3.6 (m) | ~45-49 |

| Amide N-H | ~7.0-8.0 (br s) | - |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and experimental conditions. 'dd' denotes a doublet of doublets, 'm' denotes a multiplet, and 'br s' denotes a broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the vinyl protons and within the pyrrolidine ring's spin system (C2-H through C5-H₂), confirming their adjacencies. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique allows for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the acryloyl and pyrrolidine fragments. A critical correlation would be observed from the C2-H proton of the pyrrolidine ring to the carbonyl carbon, confirming that the acryloyl group is attached at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining the compound's conformation and verifying the relative stereochemistry. acs.org It detects through-space proximity between protons. Correlations between specific protons on the pyrrolidine ring and the acryloyl group would provide insights into the preferred rotational conformation around the C2-N bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. psu.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. nih.gov For this compound (molecular formula C₇H₁₁NO), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the measured value to confirm the formula.

Predicted HRMS Data:

Molecular Formula: C₇H₁₁NO

Exact Mass (Monoisotopic): 125.0841 g/mol

Calculated m/z for [M+H]⁺: 126.0913

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation is expected to occur via cleavage of the amide bond and within the pyrrolidine ring. A plausible fragmentation pathway would involve the formation of a stable pyrrolidinium (B1226570) cation or an acylium ion. The fragmentation pattern would be consistent with those observed for other α-pyrrolidinophenone structures. nih.gov

Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 126.0913):

| Predicted Fragment m/z | Proposed Fragment Structure / Loss |

| 70.0651 | [C₄H₈N]⁺ (Pyrrolidinium fragment from cleavage of the C2-N bond) |

| 55.0184 | [C₃H₃O]⁺ (Acryloyl cation from cleavage of the N-C(O) bond) |

| 84.0808 | [C₅H₁₀N]⁺ (Protonated pyrrolidine after loss of C₂H₂O) |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the amide and vinyl functional groups. The presence of a secondary amide (N-H) is a key distinguishing feature compared to its achiral isomer, 1-(pyrrolidin-1-yl)prop-2-en-1-one (B1265995), which is a tertiary amide and lacks an N-H bond.

Predicted FT-IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch | ~3300-3400 | Secondary amide N-H bond |

| C-H stretch (sp²) | ~3010-3100 | Vinyl C-H bonds |

| C-H stretch (sp³) | ~2850-2960 | Pyrrolidine C-H bonds |

| C=O stretch (Amide I) | ~1650-1680 | Amide carbonyl |

| C=C stretch | ~1620-1640 | Alkene double bond |

| N-H bend (Amide II) | ~1510-1550 | Coupled N-H bending and C-N stretching |

Emerging Trends and Future Research Directions for R 1 Pyrrolidin 2 Yl Prop 2 En 1 One

Development of Next-Generation Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds like (R)-1-(pyrrolidin-2-yl)prop-2-en-1-one is a central theme in modern chemistry. ub.edu Traditional batch methods are progressively being supplemented or replaced by advanced techniques that offer greater efficiency, safety, and scalability. The focus is on creating chiral α-substituted pyrrolidines through methodologies that are both rapid and provide superior stereocontrol. rsc.org

Flow Chemistry and Continuous Synthesis of Chiral Pyrrolidine-Enones

Continuous flow chemistry is emerging as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs) and their chiral intermediates. nih.gov This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and superior process control, which often leads to higher yields and purity. rsc.org

The application of flow chemistry to the synthesis of chiral pyrrolidines has demonstrated the potential for rapid and scalable production. For instance, a continuous flow protocol for creating a library of α-chiral pyrrolidines achieved high yields (up to 87%) and excellent diastereocontrol within residence times as short as 150 seconds. rsc.org Such systems can be scaled up to produce multiple grams per hour, highlighting their industrial applicability. rsc.org While direct continuous synthesis of this compound is not yet widely reported, the principles established for related structures provide a clear blueprint. A hypothetical comparison illustrates the potential benefits of transitioning from batch to flow for a key synthetic step.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Seconds to minutes rsc.org |

| Scalability | Complex, non-linear scale-up | Linear, straightforward scale-up by extending run time rsc.org |

| Safety | Handling of unstable intermediates can be hazardous | Small reactor volumes minimize risk; enhanced temperature control |

| Productivity (STY) | Lower Space-Time Yield | Significantly higher Space-Time Yield (e.g., up to 7.45 g h⁻¹) rsc.org |

| Reproducibility | Can be variable between batches | High, due to precise process control nih.gov |

Future research will likely focus on developing integrated, multi-step flow systems that can produce this compound from simple precursors in a single, uninterrupted sequence.

Photoredox and Electrochemical Approaches in Chiral Enone Synthesis

Visible-light photoredox catalysis and electrosynthesis have emerged as powerful and sustainable strategies for forging complex chemical bonds under mild conditions. ub.edu These methods rely on generating highly reactive radical intermediates via single-electron transfer (SET) processes, enabling transformations that are often difficult to achieve with traditional thermal methods.

Merging photoredox catalysis with asymmetric catalysis presents a frontier in enantioselective synthesis. ub.edu This can be achieved through a dual-catalyst system, combining an achiral photosensitizer with a chiral catalyst (like a Brønsted acid or Lewis acid), or through a single bifunctional catalyst that incorporates both a chromophore and a chiral catalytic unit. ub.eduresearchgate.net These strategies have been successfully applied to the synthesis of various chiral molecules, and their application to the synthesis of chiral pyrrolidine-enones is a promising area of investigation. For example, asymmetric photoredox catalysis has been used for the enantioselective reduction of the C=C bond in enones, a transformation directly relevant to the modification of the acryloyl group in the target molecule. researchgate.net

Electrochemical synthesis offers a reagent-free alternative for generating radical intermediates, avoiding the need for chemical oxidants or reductants. The combination of electrochemistry with continuous flow technology can lead to highly efficient and selective transformations. rsc.org While direct electrochemical synthesis of this compound is an area ripe for exploration, related electrochemical cyclizations to form pyrrolidinone structures have been successfully demonstrated. rsc.org

Future work will aim to design specific photoredox and electrochemical methods for the asymmetric synthesis of the (R)-pyrrolidine core and its subsequent acylation, potentially within a single, streamlined process.

Expanding the Scope of Reactivity and Potential Applications

Beyond synthesis, the future of this compound lies in harnessing its unique structural features for novel applications. The combination of a chiral pyrrolidine (B122466) scaffold and a reactive Michael acceptor makes it a versatile platform for creating complex molecular architectures.

Biocatalysis for Enantioselective Transformations

Enzymes are highly efficient and exquisitely selective catalysts that operate under mild, environmentally benign conditions. nih.gov Biocatalysis is increasingly recognized as a powerful tool for producing enantiopure pharmaceuticals and fine chemicals. nih.govresearchgate.net For pyrrolidine derivatives, enzymes like monoamine oxidases (MAO) have been used for the enantioselective oxidative desymmetrization of meso-pyrrolidines, providing access to chiral building blocks. nih.gov

A key future direction is the use of enzymes to directly act on or synthesize this compound. This could involve:

Kinetic Resolution: Using an enzyme to selectively transform one enantiomer of a racemic mixture of 1-(pyrrolidin-2-yl)prop-2-en-1-one, leaving the desired (R)-enantiomer untouched.

Asymmetric Synthesis: Employing enzymes like ene-reductases for the asymmetric reduction of a precursor, or using lyases for the stereoselective addition of an amine to a prochiral substrate to form the pyrrolidine ring. acs.org

Tandem Catalysis: Combining biocatalysis with other methods, such as photoredox catalysis, to create novel reaction cascades for the synthesis of complex chiral molecules from simple starting materials. nih.gov

The development of a biocatalytic platform for the asymmetric alkylation of α-keto acids demonstrates the potential of mining and engineering enzymes for challenging C-C bond formations, a strategy that could be adapted for pyrrolidine synthesis. escholarship.org

Envisioned Roles in Supramolecular Chemistry and Advanced Materials

The distinct structural features of this compound make it an attractive candidate for incorporation into larger, functional molecular systems. In supramolecular chemistry, molecules are designed to self-assemble into well-defined, higher-order structures through non-covalent interactions. The pyrrolidine moiety can act as a rigid, chiral scaffold to direct this assembly process.

A compelling application lies in the field of advanced materials. For example, pyrrolidine derivatives have been covalently attached to fullerenes (C60) to create photo- and electroactive hybrid materials. In these systems, the pyrrolidine acts as a linker to connect the fullerene core with other functional groups, such as oligophenylenevinylene (OPV) units, which are known for their light-harvesting properties. Photophysical studies of such fulleropyrrolidines show efficient intramolecular energy transfer, a critical process for applications in plastic solar cells and other molecular electronic devices.

By incorporating the chiral this compound moiety, it is possible to introduce chirality into these advanced materials, potentially leading to materials with unique chiroptical properties or for use in enantioselective sensing or catalysis. The enone functionality provides a reactive handle for polymerization or for grafting onto surfaces, further expanding its utility.

| Property | Observation/Potential Application |

|---|---|

| Photoinduced Energy Transfer | Efficient transfer from substituent to fullerene core observed. Useful for photovoltaic devices. |

| Electron Acceptor Ability | The C60 moiety is an excellent electron acceptor, crucial for organic solar cells. |

| Chirality | Introduction of a chiral center could induce chiroptical properties (e.g., circular dichroism). |

| Polymerization Handle | The prop-2-en-1-one group can participate in polymerization to form advanced functional polymers. |

Integration of Advanced Computational Modeling and Machine Learning in Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. psu.edu For a molecule like this compound, these methods can accelerate discovery and optimization across its entire lifecycle.

Computational Modeling (DFT, QM/MM): Quantum mechanics (QM) and hybrid QM/MM methods are powerful for elucidating reaction mechanisms and understanding the origin of stereoselectivity in asymmetric catalysis. psu.edu For the synthesis of chiral pyrrolidines, computational studies can model the transition states of different reaction pathways, helping to rationalize why a particular catalyst or set of conditions favors the formation of the (R)-enantiomer. acs.org This insight allows for the rational design of more efficient and selective catalysts, moving beyond trial-and-error experimentation. psu.edu Furthermore, physical and chemical properties can be predicted. For the related achiral compound, 1-(pyrrolidin-1-yl)prop-2-en-1-one (B1265995), collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, have been computationally predicted for various adducts.

| Adduct Ion | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 127.0 |

| [M+Na]⁺ | 133.5 |

| [M-H]⁻ | 128.7 |

| [M+NH₄]⁺ | 149.4 |

Machine Learning (ML): As more data on chemical reactions are generated, machine learning algorithms can be trained to predict reaction outcomes, suggest optimal reaction conditions, or even propose novel synthetic routes. In the context of this compound, an ML model could be developed to predict the enantiomeric excess of a reaction based on the catalyst structure, solvent, and temperature, guiding chemists to the most promising experimental setups.

The integration of these computational tools represents a paradigm shift, enabling a more predictive and efficient approach to the synthesis and application of complex chiral molecules.

Interdisciplinary Research Leveraging the Chiral Pyrrolidine-Enone Scaffold

The this compound scaffold, which combines a stereochemically defined pyrrolidine ring with a reactive acrylamide (B121943) "warhead," is emerging as a powerful tool at the intersection of chemistry, biology, and materials science. The unique combination of chirality and covalent reactivity within this single molecular framework opens avenues for sophisticated applications beyond traditional medicinal chemistry, enabling novel approaches in chemical biology, polymer science, and asymmetric catalysis. The pyrrolidine ring is a highly valued scaffold in drug design due to its three-dimensional structure and its role as an effective chiral controller in asymmetric synthesis. nih.govnih.govresearchgate.net This inherent chirality is crucial for achieving stereospecific interactions with biological macromolecules and for directing the formation of chiral materials.

Applications in Chemical Biology

In the field of chemical biology, the scaffold is particularly valuable for the development of targeted covalent inhibitors (TCIs) and stereoselective chemical probes. nih.gov The acrylamide portion of the molecule functions as a Michael acceptor, capable of forming a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, on target proteins. researchgate.net

Stereoselective Covalent Probes: The (R)-chirality of the pyrrolidine ring can dictate the orientation of the molecule within a protein's binding pocket. This enables the design of probes that can distinguish between stereochemically distinct binding sites or even target specific conformers of a protein. Such probes are instrumental in activity-based protein profiling (ABPP), a powerful technique used to study enzyme function and identify new drug targets directly in complex biological systems. nih.govnih.gov The ability to achieve stereoselective labeling provides a deeper layer of precision for mapping the functional landscape of the proteome.

Covalent Inhibitors for Challenging Targets: The development of covalent drugs has seen a resurgence, as they can offer enhanced potency and prolonged duration of action. researchgate.net For challenging protein targets that lack deep binding pockets, the formation of a covalent bond can be the key to effective inhibition. The chiral pyrrolidine-enone scaffold allows for the design of inhibitors where the pyrrolidine moiety provides the necessary binding affinity and selectivity, while the enone group ensures irreversible or reversible covalent modification of the target protein. nih.gov This approach is being explored for kinases and other enzymes where achieving selectivity with non-covalent inhibitors is difficult.

Potential in Materials Science and Polymer Chemistry

The dual functionality of the this compound scaffold makes it an intriguing monomer for the synthesis of advanced functional polymers.

Chiral Polymers: The vinyl group of the enone moiety is susceptible to polymerization. Using the chiral monomer this compound can lead to the creation of chiral polymers with defined stereochemistry. mdpi.com Such polymers are of significant interest in materials science for applications in chiral chromatography (as stationary phases for separating enantiomers), as sensors capable of distinguishing between chiral molecules, and in optics for the development of materials that interact with circularly polarized light.

Functional Hydrogels and Biomaterials: The acrylamide group is a well-known component of hydrogels, such as polyacrylamide. Incorporating the chiral pyrrolidine scaffold could impart biomimetic recognition capabilities to these materials. This could be leveraged to create "smart" hydrogels for controlled drug release, where the release is triggered by a specific biological molecule that interacts with the chiral pyrrolidine units. Furthermore, these materials could be used as scaffolds in tissue engineering, where the chiral environment could influence cell adhesion, proliferation, and differentiation.

Leveraging the Scaffold in Asymmetric Catalysis

The pyrrolidine core, derived from the natural amino acid proline, has a long and successful history in asymmetric catalysis. nih.govresearchgate.net While often used as a standalone catalyst, its integration into the enone scaffold provides opportunities for creating novel catalytic systems.

Chiral Ligands for Metal-Catalyzed Reactions: The nitrogen and oxygen atoms within the this compound structure can act as coordination sites for metal centers. researchgate.netnih.gov This allows the scaffold to be used as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. The chirality of the pyrrolidine backbone can effectively induce enantioselectivity in the products, while the enone moiety could be further functionalized to tune the electronic and steric properties of the catalyst or to anchor the catalyst to a solid support for easier recycling.

The convergence of stereocontrol and covalent reactivity in the chiral pyrrolidine-enone scaffold provides a versatile platform for interdisciplinary innovation, driving new discoveries in the fields of targeted therapeutics, advanced materials, and efficient chemical synthesis.

Q & A

Q. How can the stereochemical configuration of (R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one be experimentally determined?

The stereochemical configuration is best resolved via single-crystal X-ray diffraction (XRD) using programs like SHELXL for refinement . For example, similar α,β-unsaturated ketones were structurally confirmed by comparing experimental bond lengths and angles with theoretical DFT calculations, ensuring alignment with the proposed (R)-configuration . Additionally, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiomeric purity post-synthesis.

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of the pyrrolidine ring and enone moiety via coupling constants and chemical shifts.

- IR Spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) and unsaturated C=C bonds (~1600 cm⁻¹) .

- UV-Vis Spectroscopy : To study electronic transitions in the enone system, with λmax values compared to DFT-predictions for validation .

Q. What synthetic strategies ensure high enantiomeric purity of this compound?

Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution can achieve high enantiopurity. For example, the synthesis of analogous enones employed palladium-catalyzed allylic alkylation with chiral ligands to control stereochemistry . Post-synthesis, monitor purity via chiral stationary-phase HPLC and corroborate with optical rotation measurements .

Q. How should researchers address challenges in crystallizing this compound for XRD analysis?

Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at controlled temperatures (4°C) promotes crystal growth. For disordered structures, refine using SHELXL 's constraints (e.g., PART, SIMU) to model atomic displacement parameters . Pre-screening solvents via Hansen solubility parameters improves crystallization efficiency .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the β-carbon of the enone system often shows high electrophilicity, making it susceptible to nucleophilic attack. Validate predictions via kinetic studies (e.g., Michael addition rates) and correlate with Mulliken charge distributions .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

- NMR : Use solvent-effect corrections (e.g., PCM model) in DFT to account for shifts caused by polarity.

- UV-Vis : Adjust TD-DFT parameters (e.g., solvent dielectric constant) to match experimental λmax values .

- XRD vs. DFT : Compare dihedral angles and bond lengths; systematic errors in DFT may require hybrid functionals (e.g., M06-2X) for improved accuracy .

Q. How can SHELXL be optimized for refining disordered pyrrolidine rings in XRD structures?

Apply SHELXL 's "AFIX" commands to model disorder (e.g., AFIX 66 for two-part rotational disorder). Use "ISOR" and "DELU" restraints to limit anisotropic displacement parameters. Validate refinement stability via R-factor convergence (<5% difference between R1 and wR2) .

Q. What experimental parameters influence UV-Vis spectral accuracy for α,β-unsaturated ketones?

Solvent polarity, concentration, and temperature significantly affect λmax. For example, polar solvents (e.g., methanol) induce red shifts due to solvatochromism. Calibrate measurements against reference compounds (e.g., chalcones) and use TD-DFT with implicit solvent models (e.g., COSMO) for alignment .

Q. How to design studies correlating molecular conformation with bioactivity for derivatives?

- Conformational Analysis : Use XRD or NOESY NMR to determine dominant conformers.

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with biological endpoints (e.g., enzyme inhibition) .

- Docking Studies : Map electrostatic potential surfaces to predict binding interactions with target proteins .

Q. How to analyze conflicting NMR data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.